2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-cyclopentylacetic acid
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Overview
Description
2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-cyclopentylacetic acid is a synthetic organic compound with a molecular formula of C16H28N2O4 It is characterized by the presence of a piperazine ring substituted with a tert-butoxycarbonyl group and a cyclopentylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-cyclopentylacetic acid typically involves multiple steps:
Formation of the Piperazine Derivative: The starting material, piperazine, is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form 4-[(tert-butoxy)carbonyl]piperazine.
Cyclopentylacetic Acid Derivative: Cyclopentylacetic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester.
Coupling Reaction: The activated cyclopentylacetic acid is then coupled with 4-[(tert-butoxy)carbonyl]piperazine under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as crystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl ring, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group of the tert-butoxycarbonyl moiety, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Cyclopentanone or cyclopentylcarboxylic acid derivatives.
Reduction: Alcohol derivatives of the tert-butoxycarbonyl group.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-cyclopentylacetic acid is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets. It may serve as a model compound for investigating the pharmacokinetics and pharmacodynamics of similar structures.
Medicine
Potential medical applications include its use as a precursor in the synthesis of pharmaceutical agents. The piperazine ring is a common motif in many drugs, and modifications of this compound could lead to the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-cyclopentylacetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The piperazine ring can act as a ligand, binding to metal ions or other molecular targets, thereby influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-oxoacetic acid: Similar structure but with an oxo group instead of the cyclopentyl moiety.
5-{4-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]piperazin-1-yl}pyrimidine-2-carboxylic acid: Contains a piperazine ring with different substituents and a pyrimidine ring.
Uniqueness
The uniqueness of 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-cyclopentylacetic acid lies in its combination of a piperazine ring with a cyclopentylacetic acid moiety. This structural feature provides distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
CAS No. |
1526122-06-4 |
---|---|
Molecular Formula |
C16H28N2O4 |
Molecular Weight |
312.4 |
Purity |
95 |
Origin of Product |
United States |
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